![molecular formula C11H16N2O2S B1270483 [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea CAS No. 21714-26-1](/img/structure/B1270483.png)

[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea

Descripción general

Descripción

Synthesis Analysis

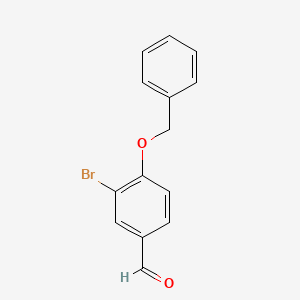

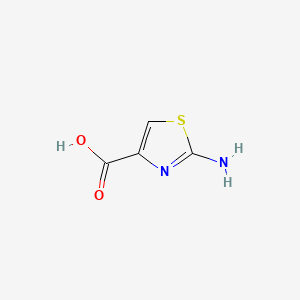

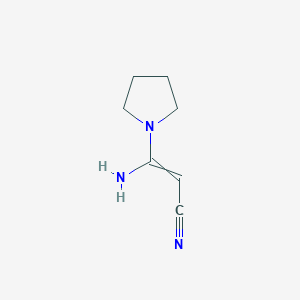

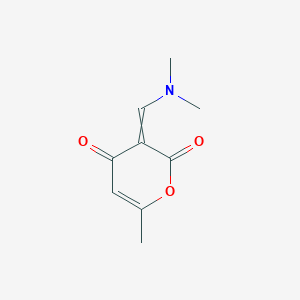

The synthesis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea derivatives involves the condensation of specific precursors, such as 2,4,6-trichloro-1,3,5-s-triazine with 4-hydroxy coumarin and 3,4-dimethoxy phenyl ethyl thiourea. These derivatives are synthesized to study their antibacterial and anti-HIV activities, indicating their potential in medical research (Patel et al., 2007). Furthermore, the synthesis process often includes reactions with other compounds to explore structural-activity relationships, showcasing the versatility of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea in synthesizing a range of biologically active molecules (Trachsel, 2003).

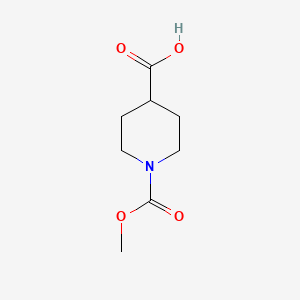

Molecular Structure Analysis

The molecular structure of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea derivatives is characterized using techniques like X-ray diffraction, revealing detailed structural information. For instance, the structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was determined, providing insights into the compound's crystallographic data and molecular geometry (Ji, 2006).

Chemical Reactions and Properties

The chemical reactivity of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea includes its participation in various reactions to form novel compounds with potential antibacterial and anti-HIV activities. This reactivity is fundamental to exploring its therapeutic applications and understanding its mechanism of action in biological systems (Patel et al., 2007).

Aplicaciones Científicas De Investigación

Antibacterial and Anti-HIV Studies

[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea derivatives exhibit significant antibacterial and anti-HIV activities. A study synthesized various derivatives and tested them against different microorganisms, showing their potential in antimicrobial and antiviral therapies (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

Application in Thiourea Detection

This compound plays a role in the development of novel sensors. A fluorescence probe based on a derivative of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea demonstrated high specificity, excellent stability, and good reproducibility for thiourea detection. This has potential applications in detecting various organics in water and fruit juice samples (Wang et al., 2016).

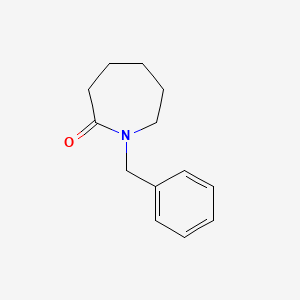

Cyclization Studies for Drug Synthesis

The cyclization reaction of a derivative of this compound with 2-bromo-1-phenylethanone was studied, providing insights into the synthesis of potential drugs. This research included quantum chemical calculations, showing the compound's relevance in the development of new therapeutic agents (Perekhoda et al., 2017).

Microwave Irradiation Technique in Synthesis

The use of microwave irradiation in synthesizing thiourea derivatives, including [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea, has been explored. This method has shown improvements in yield and efficiency, indicating its utility in the rapid and efficient synthesis of such compounds (Ahyak et al., 2016).

Development of Copper(I) and Cobalt(III) Complexes

Research into the formation of metal complexes using thiourea derivatives has led to the synthesis of hexanuclear copper(I) and mononuclear cobalt(III) complexes. These complexes have been characterized and analyzed, contributing to the understanding of metal-ligand interactions in coordination chemistry (Singh et al., 2015).

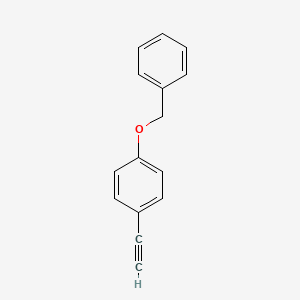

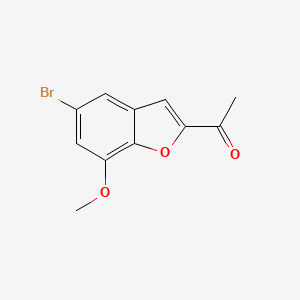

CO2 Gas Sensor Development

A study focused on using ethynylated-thiourea derivatives for the detection of CO2 gas. These derivatives were used as sensing layers in resistive-type CO2 gas sensors, showing significant responses and potential for environmental monitoring applications (Daud, Wahid, & Khairul, 2019).

Antiparkinsonian Activity

Some thiourea derivatives have been evaluated for antiparkinsonian activity, particularly in the context of haloperidol-induced catalepsy in mice. These studies have provided insights into potential neuroprotective properties and therapeutic approaches for Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Synthesis of Novel Urea and Thiourea Derivatives

The synthesis of various urea and thiourea derivatives, including those of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea, has led to the development of compounds with antimicrobial properties. These derivatives have been tested against multiple bacterial strains and fungi, showing their potential in antimicrobial therapy (Chikhalia & Patel, 2009).

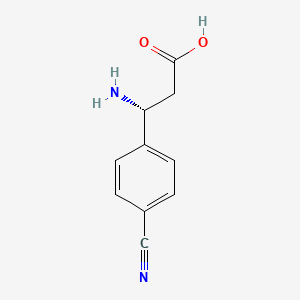

Application in Cancer Stem Cell Targeting

Derivatives of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea have been designed and synthesized for targeting cancer stem cells. These studies have shown that some derivatives exhibit significant anti-tumor activity, suggesting their potential in cancer therapy (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Safety And Hazards

Direcciones Futuras

The future directions for research on “[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea” would depend on the results of initial studies on its properties and potential applications. If the compound shows promising activity in a particular area (such as medicine or materials science), further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-14-9-4-3-8(7-10(9)15-2)5-6-13-11(12)16/h3-4,7H,5-6H2,1-2H3,(H3,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIALTAQYDZYYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=S)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353849 | |

| Record name | [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea | |

CAS RN |

21714-26-1 | |

| Record name | [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)